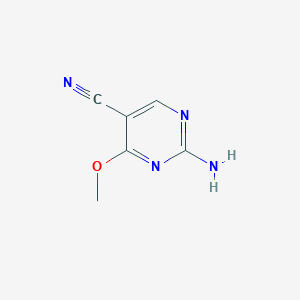

2-Amino-4-methoxypyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methoxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4-methoxypyrimidine-5-carbonitrile are currently unknown. This compound belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that play crucial roles in the biochemistry of all cells as they are fundamental components of nucleic acids, ATP, NADH, and several coenzymes .

Mode of Action

Pyrimidines typically interact with their targets through hydrogen bonding and stacking interactions .

Biochemical Pathways

Pyrimidines are involved in several important biochemical pathways, including dna and rna synthesis, protein synthesis, and metabolic processes .

Pharmacokinetics

Its molecular weight (12513 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, this compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxypyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the carbonitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better

Actividad Biológica

2-Amino-4-methoxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy substituent on the pyrimidine ring. Research has indicated that such compounds may exhibit a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and methoxy groups enhances its binding affinity to these targets, potentially leading to inhibition of specific enzymatic pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. A comparative analysis revealed that compounds with a pyrimidine scaffold exhibited IC50 values in the nanomolar range against breast (MCF-7) and lung (A549) cancer cell lines .

Anti-inflammatory Properties

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents at different positions on the pyrimidine ring can significantly affect the compound's potency and selectivity. For example, the introduction of different alkyl or aryl groups at the 6-position has been linked to enhanced selectivity for specific adenosine receptors (ARs), particularly A1AR and A2AAR .

| Substituent Position | Effect on Activity |

|---|---|

| 2 | Increased anticancer potency |

| 4 | Enhanced COX-2 inhibition |

| 6 | Improved receptor selectivity |

Case Studies

- Anticancer Evaluation : A study involving a series of pyrimidine derivatives demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in MCF-7 and A549 cells, with IC50 values ranging from 10 to 100 nM .

- COX Inhibition : In a comparative study assessing COX inhibition, derivatives with a methoxy group at the 4-position exhibited IC50 values as low as 4.6 µM against COX-2, indicating their potential as selective anti-inflammatory agents .

- Antimicrobial Screening : A screening assay revealed that several derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

Propiedades

IUPAC Name |

2-amino-4-methoxypyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWHMZLJILFROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.